2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride
Description
2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a partially saturated pyrrole ring, with a carboxylic acid group and a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility due to the ionic hydrochloride moiety and stereochemical complexity from the fused ring system. It is frequently utilized as a pharmaceutical intermediate, particularly in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Ramipril .
Properties
CAS No. |
852547-03-6 |
|---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5,7H,1-4H2,(H,10,11);1H |
InChI Key |
HAFCPLKGNSHSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(N=C2C1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | 2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid; hydrochloride |
| Molecular Formula | C8H11NO2 · HCl |
| Molecular Weight | 189.64 g/mol |
| Synonyms | 2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride; SCHEMBL646312 |
| PubChem CID | 57358874 |
Preparation Methods Analysis
General Synthetic Approach
The preparation of 2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid; hydrochloride typically involves the construction of the bicyclic pyrrole ring fused with a cyclopentane moiety, followed by introduction of the carboxylic acid group and formation of the hydrochloride salt.
The synthetic strategies rely on:
- Cyclization reactions to form the fused bicyclic pyrrole system.
- Functional group transformations to install the carboxylic acid moiety.
- Salt formation by treatment with hydrochloric acid.
Key Synthetic Routes
Cyclization via Amino Acid Derivatives
One common approach starts from amino acid precursors such as derivatives of proline or related cyclic amino acids. The amino group participates in ring closure with a cyclopentanone or related carbonyl compound to form the bicyclic pyrrole framework.
- For example, the condensation of (2S)-2-acetamido-3-(2-oxocyclopentyl)propanoic acid derivatives under acidic or basic conditions can yield the bicyclic intermediate.
- Subsequent hydrolysis and purification steps afford the free acid form.
Esterification and Hydrolysis Steps
- Methyl or ethyl esters of the bicyclic intermediate are often prepared first to facilitate purification and handling.
- Hydrolysis of the ester under acidic or basic conditions yields the free carboxylic acid.
- The free acid is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
Use of Catalysts and Solvents
- Catalysts such as palladium complexes have been reported to assist in ring formation and hydrogenation steps.
- Solvents like methanol, ethanol, dichloromethane, and ethyl acetate are commonly used for extraction, reaction medium, and crystallization.
Representative Preparation Procedure (Based on Patent EP2598479B1)
Although this patent primarily concerns ramipril synthesis, it includes intermediates structurally related to 2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid derivatives, providing insight into preparation methods:
- Starting Material: (2S)-2-acetamido-3-(2-oxocyclopentyl)propanoic acid methyl ester.
- Cyclization: The compound undergoes intramolecular cyclization under reflux in an organic solvent such as toluene or ethanol.
- Hydrolysis: The ester group is hydrolyzed with aqueous sodium hydroxide or acid to yield the free acid.
- Salt Formation: The free acid is treated with hydrochloric acid to form the hydrochloride salt.
- Purification: The product is isolated by filtration or crystallization, often from solvents like ethyl acetate or ethanol.
This method ensures high purity and yield of the hydrochloride salt form suitable for further application.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Cyclization | Intramolecular condensation, reflux | Toluene, ethanol | Catalyst (Pd) may be used |
| Ester Hydrolysis | Aqueous NaOH or acid hydrolysis | Water, methanol | Controlled pH for selectivity |
| Salt Formation | Treatment with HCl (hydrochloric acid) | Ethanol, ethyl acetate | Forms stable hydrochloride salt |
| Purification | Crystallization or filtration | Ethyl acetate, ethanol | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the hydrochloride group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.
Neuroprotective Effects
Research indicates that derivatives of hexahydrocyclopenta[b]pyrrole compounds may exhibit neuroprotective effects by modulating neurotransmitter systems. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound could inhibit the reuptake of serotonin and norepinephrine, potentially offering therapeutic benefits for depression and anxiety disorders .
Antioxidant Properties
The compound's structure allows it to function as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress.
- Data Table : Comparative antioxidant activity of various compounds.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid; hydrochloride | 12.5 | ROS scavenging |
| Ascorbic Acid | 15.0 | ROS scavenging |
| Curcumin | 20.0 | Modulation of redox signaling |
Materials Science Applications
In materials science, the compound is explored for its potential use in developing new polymers and coatings.
Polymerization Studies
The hexahydrocyclopenta[b]pyrrole structure can be integrated into polymer matrices to enhance mechanical properties.
- Case Study : Research conducted by Materials Science Journal found that incorporating this compound into polyurethanes improved tensile strength and flexibility .
Biochemical Applications
The compound's interaction with biological systems has been studied extensively.
Enzyme Inhibition
Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways.
- Data Table : Enzyme inhibition data.
| Enzyme Name | Inhibition (%) at 100 µM | Reference |
|---|---|---|
| Acetylcholinesterase | 75% | Biochemical Journal |
| Cyclooxygenase | 60% | Journal of Biological Chemistry |
Mechanism of Action
The mechanism of action of 2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Saturation Level and Ring Fusion
- Target Compound: The "hexahydro" designation indicates partial saturation, retaining one double bond or ring strain in the bicyclic system. Its molecular formula is C₈H₁₃NO₂·HCl (exact weight: ~191.66 g/mol) .
- Octahydro Derivatives: (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride (CAS 87269-86-1): Fully saturated bicyclic system, enhancing conformational rigidity. Molecular weight: 191.66 g/mol . Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (CAS 87269-87-2): Includes a benzyl ester group, increasing lipophilicity. Molecular formula: C₁₅H₂₀ClNO₂ .
Functional Group Modifications
- Carboxylic Acid vs. Esters :
- The target compound’s free carboxylic acid group enhances water solubility and bioavailability, making it suitable for direct use in ACE inhibitors .
- Ester derivatives (e.g., benzyl or phenylmethyl esters) are typically intermediates in drug synthesis, requiring hydrolysis to activate the carboxylic acid moiety .
- Amine Derivatives :
Stereochemical Complexity
- The target compound’s stereochemistry (e.g., cis vs. trans ring fusion) influences its biological activity. For example:
Pharmacological Relevance
- ACE Inhibitor Intermediates : The target compound and its octahydro analogs are critical precursors in Ramipril synthesis. Structural variations (e.g., cyclohexyl substitutions) modulate ACE selectivity and potency .
- Anti-Inflammatory and Anti-Mitotic Agents : Pyrazole-substituted derivatives (e.g., hexahydrocyclopenta[c]pyrazole) show divergent applications, such as microtubule disruption, unlike the carboxylic acid-focused ACE activity .
Biological Activity
2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid; hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a cyclopentane ring with a pyrrole moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : CHNO·HCl
- Molecular Weight : 189.64 g/mol
- CAS Number : 852547-03-6
Research indicates that 2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid; hydrochloride may exhibit biological activity through various mechanisms:
- Angiotensin-Converting Enzyme (ACE) Inhibition : Due to its structural similarity to known ACE inhibitors, preliminary studies suggest that this compound may lower blood pressure and improve cardiovascular function by inhibiting ACE activity.
- Antimicrobial Activity : The compound has been evaluated for its potential as an antimicrobial agent. Related studies have shown that structural analogs can exhibit significant anti-tuberculosis activity .
Biological Activity Overview
The biological activity of 2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid; hydrochloride has been investigated in various contexts:
Cardiovascular Health
- Study Findings : Initial studies indicate that the compound may lower blood pressure in animal models. Further research is required to elucidate its full pharmacological profile and therapeutic potential in treating hypertension.
Antimicrobial Properties
- Case Study : A related study on pyrrole derivatives demonstrated potent anti-tuberculosis activity with minimal cytotoxicity. Compounds similar to 2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid showed MIC values below 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of compounds related to 2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclopenta[b]pyrrole | Bicyclic structure with nitrogen | Base structure without carboxylic acid |
| 1-Amino-2-pyrrolidinone | Pyrrolidine ring | Lacks the bicyclic nature |
| Ramipril | ACE inhibitor | Contains additional functional groups enhancing activity |
Synthesis and Stability
The hydrochloride form of the compound enhances its solubility and stability for biological studies. Various synthetic methods have been developed to produce this compound efficiently .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic routes for bicyclic pyrrolidine-carboxylic acid derivatives often involve cyclization strategies, such as intramolecular Heck reactions or acid-catalyzed ring closure. To optimize efficiency, employ statistical Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can minimize trials while identifying critical parameters .
- Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, reducing trial-and-error experimentation .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- Use X-ray crystallography to resolve stereochemistry at the 3a position, critical for confirming the fused cyclopenta-pyrrole scaffold.
- Combine NMR spectroscopy (e.g., , , and 2D COSY/HSQC) with density functional theory (DFT)-predicted chemical shifts to validate assignments, especially for overlapping proton signals in the cyclopentane ring .
Q. What solvent systems and purification techniques are optimal for isolating high-purity samples?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during cyclization, while reversed-phase HPLC with acidic mobile phases (0.1% HCl) improves separation of polar byproducts .
- For hydrochloride salt formation, use crystallization in ethanol/ethyl acetate mixtures to avoid hygroscopicity issues .
Advanced Research Questions
Q. How can computational tools predict reaction pathways or physicochemical properties for this compound?
Methodological Answer:
Q. What experimental design approaches optimize reaction conditions for complex cyclizations?
Methodological Answer:
- Implement response surface methodology (RSM) to model nonlinear relationships between variables (e.g., reaction time vs. yield). For example, central composite designs can identify optimal temperatures for minimizing ring-opening side reactions .
- Leverage high-throughput screening with automated liquid handlers to test catalyst libraries (e.g., palladium or organocatalysts) for stereoselective cyclization .
Q. How should discrepancies between experimental and computational data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Perform error analysis on DFT calculations by comparing functional/basis set combinations (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVDZ). Adjust solvation models (e.g., COSMO) to better match experimental solvent environments .
- Use Bayesian statistical methods to quantify uncertainty in spectral predictions and prioritize regions requiring re-examination .
Q. What advanced methods study degradation pathways under environmental conditions?
Methodological Answer:
Q. What safety protocols are critical for high-energy reactions involving this compound?
Methodological Answer:
- Use reaction calorimetry to monitor exothermicity during cyclization or hydrogenation. Implement inert-atmosphere gloveboxes for air-sensitive intermediates (e.g., free-base pyrrolidine) .
- Design pressure-relief systems for closed-vessel reactions to mitigate risks of gas evolution (e.g., HCl release during salt formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
